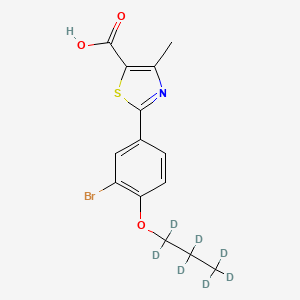![molecular formula C19H18ClNO2 B12414222 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride](/img/structure/B12414222.png)
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride is a complex organic compound with the molecular formula C20H20ClNO4. It is known for its unique structure, which includes a fused isoquinoline system. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
The synthesis of 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride typically involves multiple steps, starting from simpler organic molecules One common synthetic route includes the methoxylation of isoquinoline derivatives followed by cyclization to form the fused ring systemIndustrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions .
化学反応の分析
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides.
科学的研究の応用
3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research indicates its potential use in treating diseases like cancer due to its ability to interact with specific cellular targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride involves its interaction with molecular targets such as enzymes and receptors. It has been shown to bind to retinoid X receptor α (RXRα), altering its conformation and inhibiting pathways like Wnt/β-catenin, which are involved in cell growth and proliferation. This interaction is crucial for its potential anti-cancer properties .
類似化合物との比較
Similar compounds to 3,9-Dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride include:
Berberine: Another isoquinoline derivative known for its medicinal properties.
Columbamine: Shares a similar structure and is used in similar applications.
9,10-Dimethoxy-5,6-dihydro-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium chloride: A closely related compound with slight structural differences. The uniqueness of this compound lies in its specific methoxy substitutions and its chloride salt form, which confer distinct chemical and biological properties.
特性
分子式 |
C19H18ClNO2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
3,9-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride |
InChI |
InChI=1S/C19H18NO2.ClH/c1-21-15-6-7-16-14(10-15)8-9-20-12-17-13(11-18(16)20)4-3-5-19(17)22-2;/h3-7,10-12H,8-9H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
OZPDXBXSBWNOGC-UHFFFAOYSA-M |
正規SMILES |
COC1=CC2=C(C=C1)C3=[N+](CC2)C=C4C(=C3)C=CC=C4OC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


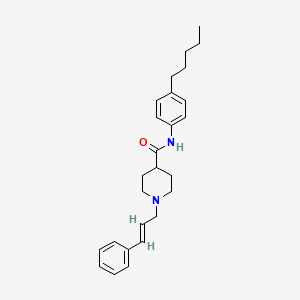
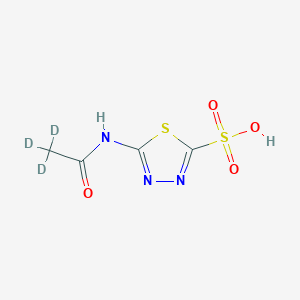
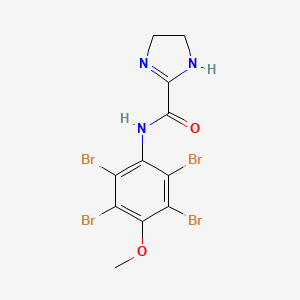

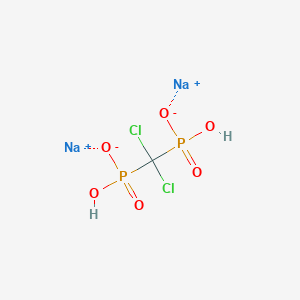

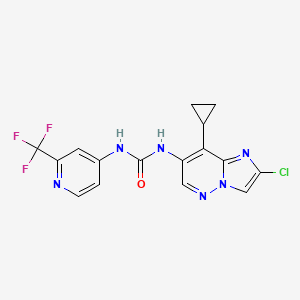
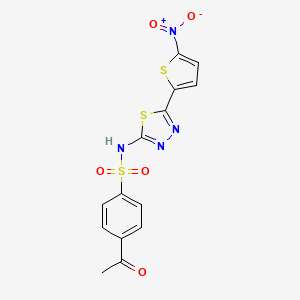


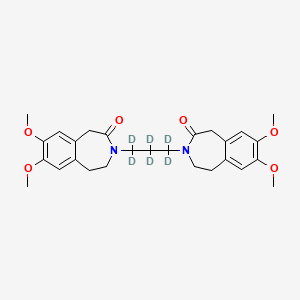
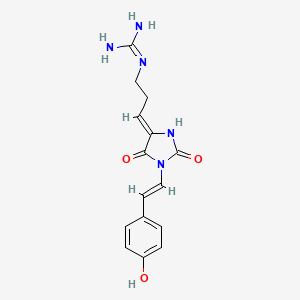
![3-methyl-N-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]-4-[1-[6-(trifluoromethyl)pyridin-3-yl]cyclopropyl]-1H-pyrrole-2-carboxamide;hydrochloride](/img/structure/B12414204.png)
